Cas no 186454-69-3 (Furo2,3-Dpyrimidin-4(3H)-one)

Furo2,3-Dpyrimidin-4(3H)-one 化学的及び物理的性質
名前と識別子
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- Furo[2,3-d]pyrimidin-4(3H)-one
- 3H-furo[2,3-d]pyrimidin-4-one
- AG-E-35658
- CTK0H1322
- CTK8H3806
- furo[2,3-d]pyrimidin-4(1h)-one
- SureCN2976500
- SureCN7016170
- Furo[2,3-d]pyrimidin-4(1H)-one (9CI)
- 186454-69-3
- AKOS006380675
- SCHEMBL10435709
- DTXSID40596472
- MFCD18834319
- Furo [2,3-d]pyrimidin-4-ol
- Furo[2,3-d]pyrimidin-4(1H)-one(9CI)
- AS-36146
- furo[2,3-d]pyrimidin-4-one
- SCHEMBL2976500
- CS-0171536
- DB-265106
- 3H,4H-furo[2,3-d]pyrimidin-4-one
- Furo2,3-Dpyrimidin-4(3H)-one
-
- MDL: MFCD18834319
- インチ: InChI=1S/C6H4N2O2/c9-5-4-1-2-10-6(4)8-3-7-5/h1-3H,(H,7,8,9)
- InChIKey: GBRNPUKAAYSNOS-UHFFFAOYSA-N
- ほほえんだ: C1=COC2=NC=NC(=C12)O
計算された属性
- せいみつぶんしりょう: 136.02732
- どういたいしつりょう: 136.027277375g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 54.6Ų
じっけんとくせい
- 色と性状: Pale-yellow to Yellow-brown Solid
- PSA: 54.6
Furo2,3-Dpyrimidin-4(3H)-one セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302;H315;H320;H335
- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338
- ちょぞうじょうけん:Room temperature
Furo2,3-Dpyrimidin-4(3H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F822575-1mg |
Furo[2,3-D]pyrimidin-4(3H)-one |
186454-69-3 | 1mg |
$ 70.00 | 2022-06-04 | ||
TRC | F822575-10mg |
Furo[2,3-D]pyrimidin-4(3H)-one |
186454-69-3 | 10mg |
$ 365.00 | 2022-06-04 | ||
eNovation Chemicals LLC | Y1253996-250mg |
Furo[2,3-d]pyrimidin-4(1H)-one (9CI) |
186454-69-3 | 97% | 250mg |
$1005 | 2024-06-06 | |
TRC | F822575-2mg |
Furo[2,3-D]pyrimidin-4(3H)-one |
186454-69-3 | 2mg |
$ 95.00 | 2022-06-04 | ||
Enamine | EN300-115325-5.0g |
3H,4H-furo[2,3-d]pyrimidin-4-one |
186454-69-3 | 5.0g |
$2242.0 | 2023-02-18 | ||
1PlusChem | 1P00B1O4-1g |
Furo[2,3-d]pyrimidin-4(1H)-one (9CI) |
186454-69-3 | 97% | 1g |
$1615.00 | 2025-02-25 | |
A2B Chem LLC | AF14580-250mg |
3H,4H-Furo[2,3-d]pyrimidin-4-one |
186454-69-3 | 97% | 250mg |
$604.00 | 2024-04-20 | |
abcr | AB306886-100 mg |
Furo[2,3-d]pyrimidin-4(3H)-one; 97% |
186454-69-3 | 100mg |
€962.70 | 2023-04-26 | ||
Enamine | EN300-115325-1.0g |
3H,4H-furo[2,3-d]pyrimidin-4-one |
186454-69-3 | 1.0g |
$854.0 | 2023-02-18 | ||
Enamine | EN300-115325-2.5g |
3H,4H-furo[2,3-d]pyrimidin-4-one |
186454-69-3 | 2.5g |
$1770.0 | 2023-02-18 |
Furo2,3-Dpyrimidin-4(3H)-one 関連文献
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Mai A. Mansour,Mamdouh A. Oraby,Zeinab A. Muhammad,Deena S. Lasheen,Hatem M. Gaber,Khaled A. M. Abouzid RSC Adv. 2022 12 8193
Furo2,3-Dpyrimidin-4(3H)-oneに関する追加情報
Introduction to Furo2,3-Dpyrimidin-4(3H)-one (CAS No. 186454-69-3)
Furo2,3-Dpyrimidin-4(3H)-one, with the chemical formula CAS No. 186454-69-3, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound belongs to the pyrimidine class, characterized by its fused furan and pyrimidine rings, which endow it with unique electronic and steric properties. The structural motif of Furo2,3-Dpyrimidin-4(3H)-one has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry.
The compound's molecular structure consists of a furan ring connected to a pyrimidine ring, with a carbonyl group at the 4-position and a hydroxyl group at the 3-position. This arrangement creates a versatile scaffold that can be modified through various chemical reactions, making it an attractive candidate for designing novel bioactive molecules. The presence of both oxygen and nitrogen atoms in its structure allows for multiple hydrogen bonding interactions, which is crucial for its binding affinity to biological targets.
In recent years, there has been growing interest in exploring the pharmacological properties of Furo2,3-Dpyrimidin-4(3H)-one. Researchers have been investigating its potential as an intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory agents. The fused ring system provides a rigid framework that can be fine-tuned to optimize interactions with biological receptors. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain enzymes and receptors involved in pathogenic processes.
One of the most compelling aspects of Furo2,3-Dpyrimidin-4(3H)-one is its role in developing kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in diseases such as cancer. By designing analogs of this compound that target specific kinase domains, researchers aim to develop more effective therapeutic strategies. Preliminary studies have demonstrated that certain modifications of the furan-pyrimidine core can enhance binding affinity and selectivity towards particular kinases.
The synthesis of Furo2,3-Dpyrimidin-4(3H)-one involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between furfural derivatives and urea or thiourea derivatives, followed by cyclization steps to form the pyrimidine ring. Advances in synthetic methodologies have enabled the preparation of increasingly complex derivatives with tailored properties.
The pharmacokinetic profile of Furo2,3-Dpyrimidin-4(3H)-one and its derivatives is another area of active investigation. Understanding how these compounds are absorbed, distributed, metabolized, and excreted is essential for optimizing their therapeutic efficacy. Computational modeling techniques have been employed to predict the behavior of these molecules in biological systems, aiding in the design of more effective drug candidates.
In conclusion, Furo2,3-Dpyrimidin-4(3H)-one (CAS No. 186454-69-3) represents a promising scaffold for pharmaceutical development. Its unique structural features and versatile reactivity make it an invaluable tool for medicinal chemists seeking to design novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing various medical challenges.
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